![molecular formula C14H15N3O4 B2371599 (E)-N-Carbamoyl-2-cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide CAS No. 1445765-18-3](/img/structure/B2371599.png)
(E)-N-Carbamoyl-2-cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-Carbamoyl-2-cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide, also known as ABT-263 or Navitoclax, is a small molecule inhibitor that targets B-cell lymphoma 2 (Bcl-2) family proteins. Bcl-2 family proteins are key regulators of apoptosis, or programmed cell death, and play a critical role in cancer cell survival. ABT-263 has shown promising results in preclinical and clinical studies as a potential treatment for various types of cancer.
作用機序
(E)-N-Carbamoyl-2-cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide binds to the BH3-binding groove of Bcl-2 family proteins, displacing pro-apoptotic proteins such as Bim and Bak. This leads to the activation of caspases, which are enzymes that initiate the apoptotic process. By targeting multiple Bcl-2 family proteins, (E)-N-Carbamoyl-2-cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide can overcome resistance to other apoptosis-inducing agents.
Biochemical and Physiological Effects:
(E)-N-Carbamoyl-2-cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide has been shown to induce apoptosis in cancer cells both in vitro and in vivo. In addition, (E)-N-Carbamoyl-2-cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide has been shown to sensitize cancer cells to other chemotherapy agents, leading to enhanced cancer cell death. However, (E)-N-Carbamoyl-2-cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide can also induce apoptosis in normal cells, leading to potential toxicity.
実験室実験の利点と制限
(E)-N-Carbamoyl-2-cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide has several advantages as a research tool. It is a potent and selective inhibitor of Bcl-2 family proteins, allowing for the specific targeting of apoptosis in cancer cells. In addition, (E)-N-Carbamoyl-2-cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide has been extensively studied in preclinical and clinical settings, providing a wealth of data on its mechanism of action and potential therapeutic applications. However, (E)-N-Carbamoyl-2-cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide can also induce apoptosis in normal cells, leading to potential toxicity and limiting its use in certain experiments.
将来の方向性
There are several potential future directions for research on (E)-N-Carbamoyl-2-cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide. One area of interest is the development of (E)-N-Carbamoyl-2-cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide analogs with improved selectivity and reduced toxicity. Another area of research is the identification of biomarkers that can predict response to (E)-N-Carbamoyl-2-cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide treatment. Finally, there is ongoing research into the use of (E)-N-Carbamoyl-2-cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide in combination with other chemotherapy agents to enhance cancer cell death.
合成法
The synthesis of (E)-N-Carbamoyl-2-cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide involves several steps, including the coupling of a cyanoacrylamide with a substituted phenol, followed by carbamoylation and purification. The final product is a white to off-white powder with a molecular weight of 868.94 g/mol.
科学的研究の応用
(E)-N-Carbamoyl-2-cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide has been extensively studied for its potential as an anti-cancer agent. Preclinical studies have shown that (E)-N-Carbamoyl-2-cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide can induce apoptosis in cancer cells by inhibiting Bcl-2, Bcl-xL, and Bcl-w, which are overexpressed in many types of cancer. Clinical trials have demonstrated the efficacy of (E)-N-Carbamoyl-2-cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide in treating hematological malignancies, including chronic lymphocytic leukemia and non-Hodgkin's lymphoma.
特性
IUPAC Name |
(E)-N-carbamoyl-2-cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-20-6-7-21-12-4-2-10(3-5-12)8-11(9-15)13(18)17-14(16)19/h2-5,8H,6-7H2,1H3,(H3,16,17,18,19)/b11-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXXGFKSKMIRFE-DHZHZOJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Cyano-2-{[4-(2-methoxyethoxy)phenyl]methylidene}acetyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

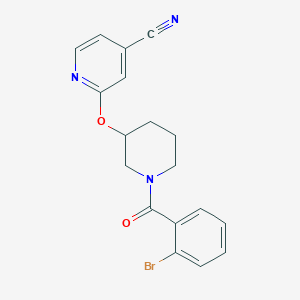
![benzo[d][1,3]dioxol-5-yl(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone](/img/structure/B2371517.png)

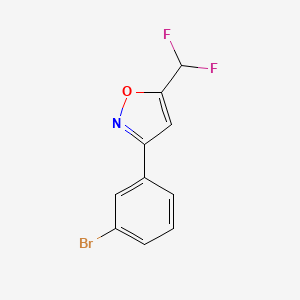
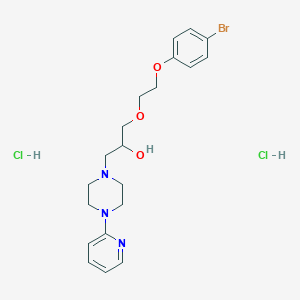
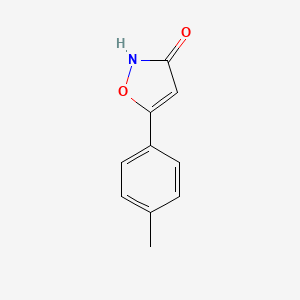
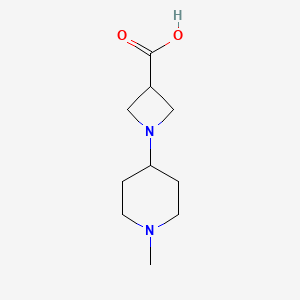
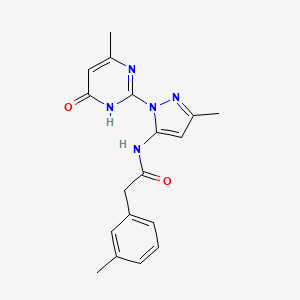
![3-[Ethyl(pentyl)amino]propanoic acid;hydrochloride](/img/structure/B2371529.png)

![[2-(4-Chloro-phenyl)-thiazolidin-3-yl]-(4-nitro-phenyl)-methanone](/img/structure/B2371531.png)
![[4-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride](/img/structure/B2371532.png)
![1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone](/img/structure/B2371533.png)
![(1S,3As,5aS,5bS,7aS,11aS,11bS,13aS,13bS)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one](/img/no-structure.png)